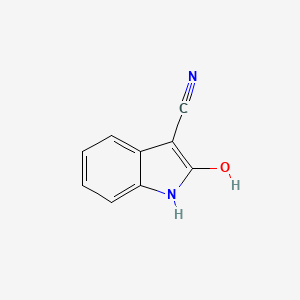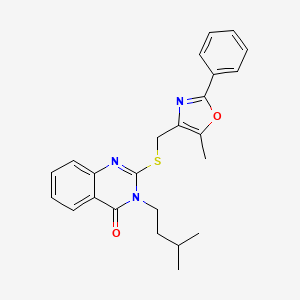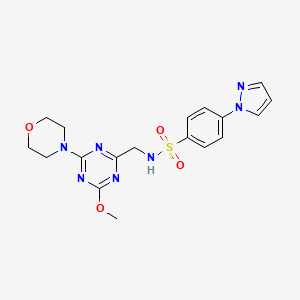
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21N7O4S and its molecular weight is 431.47. The purity is usually 95%.
BenchChem offers high-quality N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cognitive Enhancement Properties
- SB-399885: A related compound, SB-399885, exhibits properties that enhance cognitive functions. It is a potent, selective 5-HT6 receptor antagonist with demonstrated effectiveness in improving cognitive abilities in aged rats, particularly in novel object recognition and spatial learning tasks. This supports the potential of related compounds in treating cognitive deficits in diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).
Antioxidant and Enzyme Inhibitory Activity
- Antioxidant and Enzyme Inhibition: Benzenesulfonamides incorporating 1,3,5-triazine moieties have shown notable antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase and tyrosinase, which are linked to neurological disorders and pigmentation issues. These properties highlight the potential therapeutic applications of related compounds in treating diseases such as Alzheimer's and Parkinson's (Lolak et al., 2020).
Anti-Cancer Activity
- Anti-Breast Cancer Agent: A specific derivative, synthesized for its potential anti-breast cancer activity, demonstrated promising results against MCF-7 breast cancer cell lines. Molecular docking studies indicated a strong binding affinity to estrogen receptors, suggesting a potential role in breast cancer treatment (Kumar et al., 2021).
Treatment of Pulmonary Disorders
- PI3K Inhibitors for Pulmonary Treatment: Related compounds have been explored as phosphatidylinositol 3-kinase inhibitors for treating idiopathic pulmonary fibrosis and cough. This indicates the potential use of similar compounds in pulmonary treatments (Norman, 2014).
Propiedades
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O4S/c1-28-18-22-16(21-17(23-18)24-9-11-29-12-10-24)13-20-30(26,27)15-5-3-14(4-6-15)25-8-2-7-19-25/h2-8,20H,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVDFJBVKGFONK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

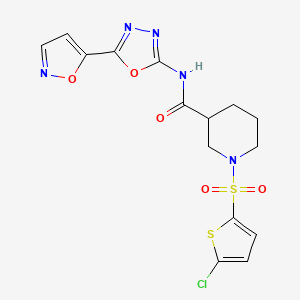
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide](/img/structure/B2372922.png)
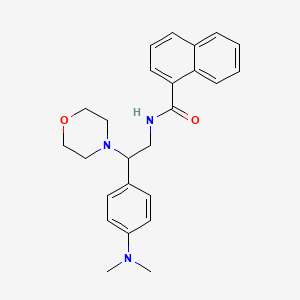
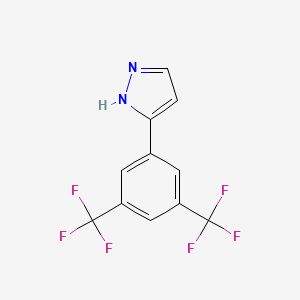
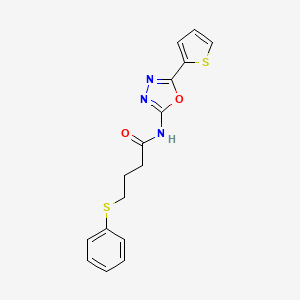
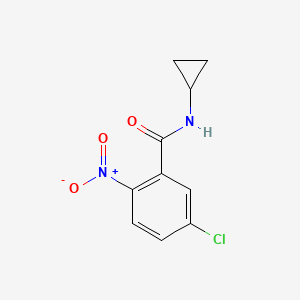
![Methyl 5-[2-({[3-(4-benzylpiperidin-1-yl)propyl]amino}carbonyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2372929.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2372930.png)
![6-[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridin-2-one](/img/structure/B2372931.png)
![8-(3-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2372932.png)
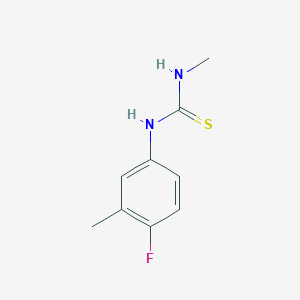
![1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2372934.png)
